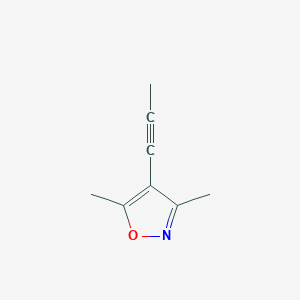
(5-Acetyl-2-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (5-Acetyl-2-methoxyphenyl)acetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. The process highlights the electron-withdrawing and donating properties of substituents and their influence on the molecular structure (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Structural studies of molecules like 5-methoxyindole-3-acetic acid (5-MIAA) provide insights into the arrangement and bonding within the molecules. The molecular structure demonstrates hydrogen-bonded dimers and a distinctive side-chain conformation compared to related compounds, showcasing the importance of molecular geometry in understanding the properties of such acids (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Reactions and Properties
Compounds like diethoxyphosphinyl acetic acid hydrazide illustrate the versatility of (5-Acetyl-2-methoxyphenyl)acetic acid derivatives in chemical reactions, serving as precursors for the synthesis of fused 1,2,4-triazoles. These reactions, which proceed without isolating intermediates, highlight the compound's role in synthesizing complex heterocyclic structures (Liu, Palmer, & Sorgi, 2004).
Physical Properties Analysis
The crystallization and physical properties of related compounds, such as (3-Methoxyphenyl)acetic acid, reveal the formation of dimers through hydrogen bonds, illustrating the impact of molecular interactions on the compound's physical state and stability (Choudhury & Row, 2002).
Chemical Properties Analysis
Exploring the chemical properties of related substances, such as improvements in the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, provides insights into the reactivity and potential modifications of (5-Acetyl-2-methoxyphenyl)acetic acid. These studies emphasize the practicality and scalability of synthetic processes, which are crucial for research and industrial applications (Yuejin, 2010).
Wissenschaftliche Forschungsanwendungen
Regulation of Cell Death in Yeasts
Research has identified acetic acid as a significant molecule in yeast cell death regulation, providing insights into the molecular events involved in this process. Understanding acetic acid's impact on yeast cells has informed the development of more resilient yeast strains for industrial applications, including biotechnology and biomedicine (Chaves et al., 2021).
Acetylsalicylic Acid and Cardiovascular Disease
The development of acetylsalicylic acid (Aspirin) from salicylic acid highlights the importance of chemical modifications in enhancing drug efficacy and tolerance. Aspirin's role as an antiplatelet agent demonstrates the clinical significance of acetic acid derivatives in pharmaceutical applications (McKee, Sane, & Deliargyris, 2002).
Sustainable Chemical Production from Biomass
5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent a class of chemicals with potential applications in creating sustainable polymers, fuels, and functional materials. This research underscores the versatility of acetic acid derivatives in synthesizing environmentally friendly chemicals and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Corrosion Inhibitors
The use of acetic acid and its derivatives as organic corrosion inhibitors in acidic solutions has been investigated, indicating their potential to protect metals and alloys from corrosion. This application is crucial in industrial cleaning and maintenance, offering a less corrosive alternative to traditional inhibitors (Goyal et al., 2018).
Biotechnological Routes Based on Lactic Acid Production
The production of lactic acid from biomass and its subsequent transformation into valuable chemicals showcases the biotechnological applications of organic acids. This research area opens up possibilities for using lactic acid, a related compound, in producing environmentally sustainable chemicals and materials (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLGQMVEOXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368908 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetyl-2-methoxyphenyl)acetic acid | |
CAS RN |
116296-30-1 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














